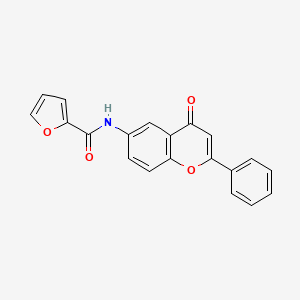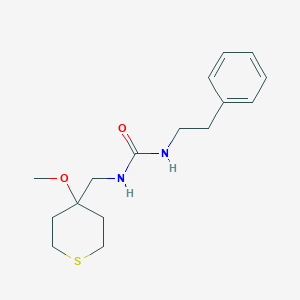![molecular formula C13H21NO4 B2978624 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate CAS No. 1260743-13-2](/img/structure/B2978624.png)
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate is a chemical compound with the molecular formula C13H21NO4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate involves a tert-butoxycarbonyl (BOC) group. The BOC group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Aplicaciones Científicas De Investigación
I have conducted several searches to gather information on the scientific research applications of “Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate”. However, there is limited specific information available online regarding unique applications for this compound.
Synthesis of Peptide Derivatives
BOC-protected amino acids are commonly used as building blocks in the synthesis of peptides. The BOC group protects the amine functionality during peptide coupling reactions, allowing for selective deprotection and further functionalization .
Preparation of Amino Acid Ionic Liquids (AAILs)
A series of room-temperature ionic liquids derived from BOC-protected amino acids have been prepared for use in organic synthesis, particularly in dipeptide synthesis .
Antimicrobial Studies
Derivatives of BOC-protected piperazine have been synthesized and characterized for potential antimicrobial applications .
Chiral Separation Studies
BOC-protected amino acid derivatives have been used in studies related to chiral separation, which is crucial for the production of enantiomerically pure compounds .
Propiedades
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGGFIETXPWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)

![4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2978546.png)
![3-Chloro-2-fluoro-N-[4-(hydroxymethyl)thian-4-YL]pyridine-4-carboxamide](/img/structure/B2978547.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2978549.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978550.png)

![Benzo[d]thiazol-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2978554.png)

![(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978559.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)